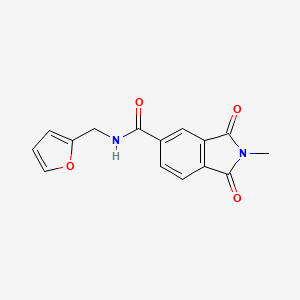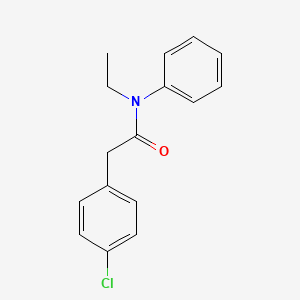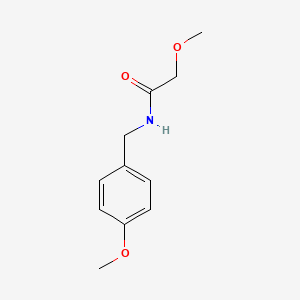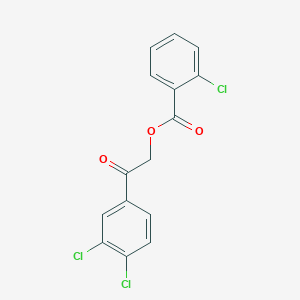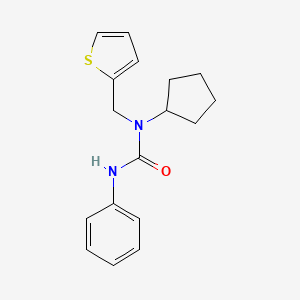
N-cyclopentyl-N'-phenyl-N-(2-thienylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-phenyl-N-(2-thienylmethyl)urea, commonly known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system.
Wirkmechanismus
CP-47,497 exerts its effects by binding to the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including pain perception, appetite, and mood. Activation of the CB1 receptor by CP-47,497 leads to the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in preclinical studies. CP-47,497 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of CP-47,497.
Vorteile Und Einschränkungen Für Laborexperimente
CP-47,497 is a potent agonist of the CB1 receptor, which makes it a valuable tool for studying the physiological and biochemical effects of CB1 receptor activation. However, the use of CP-47,497 in lab experiments is limited by its complex synthesis method and potential for toxicity. Additionally, the effects of CP-47,497 on the CB1 receptor may differ from those of endogenous cannabinoids, which may limit the relevance of findings obtained using CP-47,497.
Zukünftige Richtungen
Future research on CP-47,497 should focus on further understanding its therapeutic potential and investigating its potential as a treatment for various conditions, including multiple sclerosis, epilepsy, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-47,497 and to develop more efficient synthesis methods. Finally, the potential for toxicity and the differences in effects between CP-47,497 and endogenous cannabinoids should be further investigated to ensure the safety and relevance of its use in lab experiments.
Synthesemethoden
CP-47,497 is synthesized by a multistep process involving the reaction of 2-thienylmethylamine with phenyl isocyanate, followed by the reaction of the resulting intermediate with cyclopentyl chloroformate. The final product is obtained by the reaction of the intermediate with urea. The synthesis method of CP-47,497 is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. CP-47,497 has also been investigated for its potential as a treatment for various conditions, including multiple sclerosis, epilepsy, and cancer. However, further research is needed to fully understand the therapeutic potential of CP-47,497.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-phenyl-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(18-14-7-2-1-3-8-14)19(15-9-4-5-10-15)13-16-11-6-12-21-16/h1-3,6-8,11-12,15H,4-5,9-10,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNHGNSGJKETDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-phenyl-1-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5859385.png)
![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5859405.png)
![N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5859406.png)
![methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5859412.png)
![1-[(diphenylphosphoryl)methyl]piperidine](/img/structure/B5859427.png)
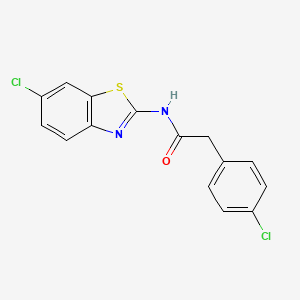
![1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5859441.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5859449.png)
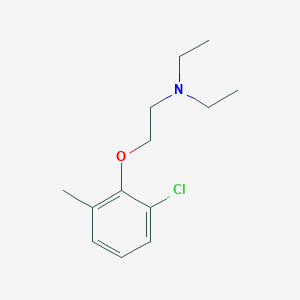
![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)
